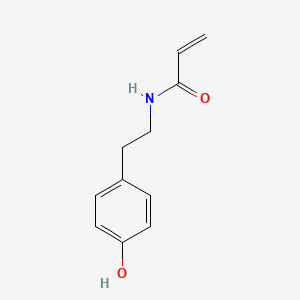

N-(4-hydroxyphenethyl)acrylamide

Description

N-(4-Hydroxyphenethyl)acrylamide, also known as N-p-coumaroyltyramine (C₁₇H₁₇NO₃; molecular weight 283.32 g/mol), is a phenolic amide characterized by an acrylamide backbone linked to a 4-hydroxyphenethyl group. It is naturally occurring in plants such as Lycium barbarum (goji berry), Allium chinense, and Corydalis hendersonii . Its biological activities include:

- Antioxidant activity: ORAC (oxygen radical absorbance capacity) value of 7.90 ± 0.52, surpassing reference compounds like quercetin .

- Anti-obesity effects: Suppresses adipocyte differentiation and reduces triglyceride levels in vivo .

- Anti-MRSA activity: MIC₅₀ value of 1.264 μM against methicillin-resistant Staphylococcus aureus (MRSA) .

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide |

InChI |

InChI=1S/C11H13NO2/c1-2-11(14)12-8-7-9-3-5-10(13)6-4-9/h2-6,13H,1,7-8H2,(H,12,14) |

InChI Key |

UQGJFSMHOWCDHE-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NCCC1=CC=C(C=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes the structural and functional differences between N-(4-hydroxyphenethyl)acrylamide and related acrylamide derivatives:

Key Research Findings

(a) Antioxidant Activity

- This compound demonstrates superior antioxidant capacity (ORAC: 7.90) compared to analogues like cannabisin D (ORAC: 6.44) and cannabisin F (ORAC: 4.60). The para-hydroxyl group on the phenethyl moiety enhances radical scavenging .

- Contrast : Derivatives with methoxy groups (e.g., 3-methoxy substitution in alichinemide II) show reduced activity due to decreased hydrogen-donating capacity .

(b) Anti-MRSA Activity

- The introduction of a 4-hydroxy-3-methoxyphenyl group (as in compound 8c ) improves anti-MRSA activity (MIC₅₀: 1.264 μM) compared to the parent compound (MIC₅₀: 4.4 μM for this compound). The methoxy group may enhance membrane permeability .

(c) Anti-Obesity Mechanisms

Structure-Activity Relationship (SAR) Insights

Hydroxyl Groups : The para-hydroxyl on the phenethyl group is critical for antioxidant activity. Removal or methylation reduces ORAC values by >50% .

Methoxy Substitutions : Methoxy groups at meta/ortho positions (e.g., alichinemide II) improve lipophilicity and antimicrobial activity but reduce antioxidant capacity .

Electron-Withdrawing Groups : Nitro or trifluoromethyl groups increase chemical reactivity but may introduce cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.